molecular formula C20H18FN3O5S2 B2966431 Ethyl 4-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 478065-33-7

Ethyl 4-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No.: B2966431
CAS No.: 478065-33-7
M. Wt: 463.5
InChI Key: YPCWIPXWFXZUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a pyrimidine-based molecule featuring:

  • A pyrimidine ring substituted at positions 2, 4, and 3.
  • 4-(3-{[(4-Fluorophenyl)sulfonyl]amino}phenoxy) group: Combines a sulfonamide-linked 4-fluorophenyl moiety with a phenoxy linker, contributing to hydrogen bonding and π-π stacking.
  • Ethyl carboxylate ester at position 5: Influences solubility and metabolic stability.

This structure is optimized for interactions with biological targets, such as enzymes or receptors, where sulfonamide and fluorinated aryl groups are common pharmacophores .

Properties

IUPAC Name

ethyl 4-[3-[(4-fluorophenyl)sulfonylamino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5S2/c1-3-28-19(25)17-12-22-20(30-2)23-18(17)29-15-6-4-5-14(11-15)24-31(26,27)16-9-7-13(21)8-10-16/h4-12,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCWIPXWFXZUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, with the CAS number 478065-33-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18FN3O5S2
  • Molecular Weight : 463.5 g/mol
  • Boiling Point : 605.2 °C (predicted)
  • Density : 1.47 g/cm³ (predicted)
  • pKa : 6.45 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cellular pathways:

  • G Protein-Coupled Receptors (GPCRs) :
    • The compound may modulate GPCRs, which are pivotal in numerous signaling pathways affecting cellular responses such as growth, differentiation, and metabolism .
    • Research indicates that compounds with similar structures can influence GPCR-mediated processes, potentially leading to therapeutic effects in conditions like inflammation and cancer .
  • Enzyme Inhibition :
    • This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can alter the availability of substrates or products critical for cellular function.

Anticancer Properties

Several studies have indicated that compounds with similar structural motifs exhibit anticancer properties through various mechanisms:

  • Induction of Apoptosis : Certain derivatives have shown the ability to induce programmed cell death in cancer cells by activating apoptotic pathways.
  • Cell Cycle Arrest : Compounds can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties, likely through the modulation of cytokine production and inhibition of inflammatory mediators.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of structurally related pyrimidine derivatives on human cancer cell lines. Results indicated significant cytotoxicity, with IC50 values ranging from 10 to 30 µM, suggesting potential for further development in oncology therapeutics .

Study 2: GPCR Modulation

Another investigation focused on the interaction of similar compounds with GPCRs involved in inflammation. The results demonstrated that these compounds could inhibit receptor activity, leading to decreased inflammatory responses in vitro .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; cell cycle arrest
Anti-inflammatoryModulates GPCR activity
Enzyme inhibitionInhibits metabolic enzymes

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen Substitution Variations

a. 4-Chlorophenyl Sulfonamide Analogue (CAS 478065-14-4)
  • Key difference : Replaces the 4-fluorophenyl group with 4-chlorophenyl .
  • Impact: Electron-withdrawing effect: Chlorine is less electronegative than fluorine, altering electronic distribution.
  • Structural similarity: Retains sulfonamide and phenoxy linker, suggesting similar target binding modes .
b. 2,4-Dichlorophenyl Sulfonamide Analogue (CAS not provided)
  • Key difference : Features 2,4-dichlorophenyl substitution.
  • Increased logP: Additional chlorine raises lipophilicity, which may affect pharmacokinetics .

Sulfonamide vs. Sulfanyl/Sulfonyl Substituents

a. Ethyl 4-[(2-Chlorophenyl)Sulfanyl]-2-(Methylsulfanyl)-5-Pyrimidinecarboxylate (CAS 339019-54-4)
  • Key difference : Replaces sulfonamide with sulfanyl (thioether) and adds 2-chlorophenyl.
  • Impact: Reduced hydrogen bonding: Loss of sulfonamide’s NH group decreases hydrogen bond donor capacity. Electron-rich sulfur: Thioether’s electron-donating nature may alter redox stability .
b. Methyl 4-(4-Fluorophenyl)-6-Isopropyl-2-(Methylsulfonyl)Pyrimidine-5-Carboxylate
  • Key difference : Substitutes sulfonamide with methylsulfonyl and adds isopropyl.
  • Impact :
    • Increased polarity : Sulfonyl groups enhance solubility but reduce membrane permeability.
    • Steric bulk : Isopropyl group may hinder binding to flat hydrophobic pockets .

Phenoxy Ring Modifications

a. Ethyl 4-(4-Fluorophenoxy)-2-(Methylsulfanyl)-5-Pyrimidinecarboxylate (CAS 672950-47-9)
  • Key difference: Lacks sulfonamide; features 4-fluorophenoxy.
  • Impact :
    • Simplified structure : Loss of sulfonamide reduces molecular weight (MW 308.33 vs. ~450 for target compound).
    • Reduced target specificity : May interact with broader range of enzymes .
b. Ethyl 2-(Methylsulfanyl)-4-[3-(Trifluoromethyl)Phenoxy]-5-Pyrimidinecarboxylate (CAS 432521-66-9)
  • Key difference: 3-Trifluoromethylphenoxy substitution.
  • Impact: Strong electron-withdrawing effect: CF₃ group enhances stability against metabolic oxidation.

Carboxylate Ester Variations

a. Ethyl 4-(Methylamino)-2-(Methylsulfanyl)-5-Pyrimidinecarboxylate (CAS 76360-82-2)
  • Key difference: Replaces sulfonamide with methylamino.
  • Lower molecular weight: Simplifies structure but may reduce binding affinity .

Structural and Physicochemical Data Table

Compound Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight logP (Predicted) Key Features
Target Compound R₁=4-FSO₂NH-phenoxy, R₂=MeS, R₃=EtO₂C C₂₁H₁₉FN₃O₅S₂ ~484.5 ~3.5 Sulfonamide, Fluorophenyl
4-Chlorophenyl Analogue (CAS 478065-14-4) R₁=4-ClSO₂NH-phenoxy C₂₁H₁₉ClN₃O₅S₂ ~501.0 ~4.0 Chlorophenyl, Higher logP
2,4-Dichlorophenyl Analogue R₁=2,4-Cl₂SO₂NH-phenoxy C₂₁H₁₈Cl₂N₃O₅S₂ ~535.5 ~4.5 Steric hindrance
CAS 432521-66-9 R₁=3-CF₃-phenoxy C₁₅H₁₃F₃N₂O₃S 358.34 ~3.8 Trifluoromethyl, Electron-withdrawing
CAS 339019-54-4 R₁=2-ClPhS, R₂=MeS C₁₅H₁₃ClN₂O₂S₂ 364.9 ~3.2 Thioether, No sulfonamide

Key Trends and Implications

  • Halogen Effects : Fluorine optimizes electronegativity and metabolic stability; chlorine increases lipophilicity but may introduce toxicity.
  • Sulfonamide vs. Sulfanyl : Sulfonamides enhance hydrogen bonding and target specificity, while sulfanyl groups improve lipophilicity.
  • Phenoxy Modifications: Electron-withdrawing groups (e.g., CF₃) enhance stability but may reduce solubility.

Q & A

Q. What are the recommended protocols for synthesizing this compound with high purity (>95%)?

  • Methodological Answer: A multi-step synthesis approach is typically employed, starting with functionalization of the pyrimidine core. The sulfonylamino and phenoxy groups are introduced via nucleophilic substitution under inert atmosphere (N₂/Ar) to minimize oxidation. Key steps:
  • Step 1: React 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine with 3-aminophenol in anhydrous DMF at 80°C for 12 hours to form the phenoxy intermediate .
  • Step 2: Sulfonylation using 4-fluorobenzenesulfonyl chloride in dichloromethane with triethylamine as a base.
  • Step 3: Ethyl esterification via carboxylation under Mitsunobu conditions (DIAD, PPh₃) .
  • Purity Optimization: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water (1:3 v/v) to achieve >95% purity. Monitor reactions via TLC and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the compound’s structural features?

  • Methodological Answer: Combine spectroscopic and crystallographic techniques:
  • NMR: ¹H/¹³C NMR in DMSO-d₆ to identify substituents (e.g., sulfonylamino proton at δ 10.2 ppm, methylsulfanyl at δ 2.5 ppm) .
  • XRD: Single-crystal X-ray diffraction confirms stereochemistry and bond angles. For example, the dihedral angle between pyrimidine and phenoxy rings is typically ~45°–50° .
  • Mass Spectrometry: High-resolution ESI-MS (positive mode) to validate molecular weight (expected [M+H]⁺ ~480–485 Da) .

Q. What safety considerations are critical during experimental handling?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood for sulfonylation steps due to volatile reagents .
  • Waste Disposal: Segregate halogenated waste (e.g., DCM) and sulfonamide byproducts. Neutralize acidic residues with NaHCO₃ before disposal .
  • Emergency Protocols: In case of skin contact, wash with 10% ethanol solution to hydrolyze sulfonyl chloride intermediates .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-fluorophenyl, methylsulfanyl) influence reactivity in cross-coupling reactions?

  • Methodological Answer:
  • Methylsulfanyl Group: Acts as a weak electron donor via σ-induction, stabilizing radical intermediates in Ullmann-type couplings. Compare reactivity with analogues lacking this group using DFT calculations (e.g., Fukui indices for electrophilicity) .
  • 4-Fluorophenyl Sulfonamide: The electron-withdrawing fluorine enhances sulfonamide’s leaving-group ability in SNAr reactions. Kinetic studies (e.g., pseudo-first-order rate constants) show a 2–3× faster displacement vs. non-fluorinated analogues .

Q. What computational strategies are effective for predicting this compound’s solubility and bioavailability?

  • Methodological Answer:
  • Solubility Prediction: Use COSMO-RS simulations in solvents like DMSO or ethanol. LogP values (~3.2) indicate moderate lipophilicity, requiring formulation with cyclodextrins for aqueous solubility enhancement .
  • Bioavailability: Apply molecular docking (AutoDock Vina) to assess interaction with CYP450 enzymes. The sulfonamide moiety may inhibit CYP3A4, necessitating in vitro microsomal assays for validation .

Q. How can contradictory data in biological activity assays be resolved?

  • Methodological Answer:
  • Dose-Response Curves: Perform triplicate assays (e.g., MTT for cytotoxicity) across a 0.1–100 µM range. Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Discrepancies often arise from solvent interference (e.g., DMSO >1% inhibits cell growth) .
  • Orthogonal Assays: Validate antimicrobial activity via both broth microdilution (CLSI guidelines) and disk diffusion. A >3-fold difference in MIC/MBC values suggests assay-specific artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.